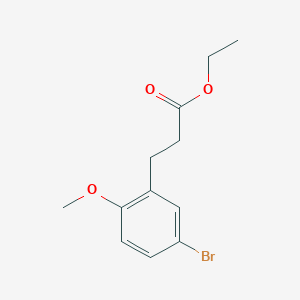
3-(5-BROMO-2-METHOXY-PHENYL)-PROPIONIC ACID ETHYL ESTER
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-BROMO-2-METHOXY-PHENYL)-PROPIONIC ACID ETHYL ESTER is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a bromine atom and a methoxy group attached to a phenyl ring, making it a versatile intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-BROMO-2-METHOXY-PHENYL)-PROPIONIC ACID ETHYL ESTER typically involves the esterification of 3-(5-bromo-2-methoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-BROMO-2-METHOXY-PHENYL)-PROPIONIC ACID ETHYL ESTER undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Palladium-catalyzed Suzuki-Miyaura coupling reactions are commonly used for substituting the bromine atom.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidizing the methoxy group.
Reduction: Lithium aluminum hydride is a common reducing agent for converting esters to alcohols.
Major Products
Substitution: Formation of various substituted phenylpropanoates.
Oxidation: Formation of 3-(5-bromo-2-formylphenyl)propanoate.
Reduction: Formation of 3-(5-bromo-2-methoxyphenyl)propanol.
Applications De Recherche Scientifique
3-(5-BROMO-2-METHOXY-PHENYL)-PROPIONIC ACID ETHYL ESTER is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving esters.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 3-(5-BROMO-2-METHOXY-PHENYL)-PROPIONIC ACID ETHYL ESTER involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(2-bromo-4-methoxyphenyl)propanoate
- Ethyl 2-bromopropionate
- Ethyl acetate
Uniqueness
3-(5-BROMO-2-METHOXY-PHENYL)-PROPIONIC ACID ETHYL ESTER is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring. This combination allows for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
350698-35-0 |
|---|---|
Formule moléculaire |
C12H15BrO3 |
Poids moléculaire |
287.15 g/mol |
Nom IUPAC |
ethyl 3-(5-bromo-2-methoxyphenyl)propanoate |
InChI |
InChI=1S/C12H15BrO3/c1-3-16-12(14)7-4-9-8-10(13)5-6-11(9)15-2/h5-6,8H,3-4,7H2,1-2H3 |
Clé InChI |
MHJANCNIZBZAMG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=C(C=CC(=C1)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















